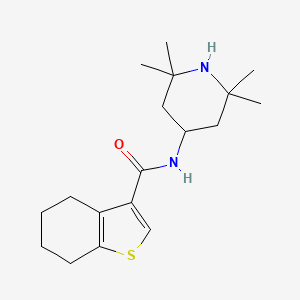
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as CCD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCD is a heterocyclic organic compound that contains a triazolidine ring and a chlorophenyl group. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is not yet fully understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have anticonvulsant effects, which may be due to its ability to modulate ion channels in the brain. 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has also been found to exhibit antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its relatively simple synthesis method. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is its relatively low yield in the synthesis process. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential side effects.
Orientations Futures
There are several potential future directions for research involving 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione-based drugs for the treatment of various diseases, including cancer, epilepsy, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential side effects. Finally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione may have applications in the field of materials science, particularly in the development of new polymers and coatings.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and antimicrobial properties. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been investigated for its potential as an anticancer agent. Studies have shown that 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLIARONYUYNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415460 | |
| Record name | 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52039-87-9 | |
| Record name | 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)
![3-butyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439372.png)




![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B4439396.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
![N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439436.png)
![6-[4-(allyloxy)phenyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439443.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(4-quinolinylmethyl)acetamide](/img/structure/B4439455.png)